molecular formula C13H15BrO2 B8431126 4-Benzyloxy-2-bromocyclohexanone

4-Benzyloxy-2-bromocyclohexanone

Cat. No. B8431126
M. Wt: 283.16 g/mol
InChI Key: BYULBDFJKNBSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-bromocyclohexanone is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-4-phenylmethoxycyclohexan-1-one

InChI

InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

BYULBDFJKNBSDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (0.56 ml, 10.90 mmol) in DCM (30 ml) was added dropwise to a solution of ((4-(methoxy)cyclohex-3-enyloxy)methyl)benzene (3.4 g, 15.57 mmol), which was prepared as described in the last step, in DCM (100 ml). The reaction mixture was stirred for 1 hour at room temperature. Tert-butyl methyl ether (150 ml) was added. The solution was washed with ice cooled water (200 ml), a saturated aqueous solution of sodium thiosulphate (100 ml), and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:2) as eluent, to give 1.40 g of a mixture of diastereoisomeres of 4-benzyloxy-2-bromocyclohexanone.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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